1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzothiazole moiety fused with an indazole ring system
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The indazole ring can be constructed through a series of cyclization reactions involving hydrazine derivatives and phenyl-substituted intermediates. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-tubercular and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes, such as those involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to anticancer activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other benzothiazole and indazole derivatives:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-arylbenzothiazole share similar structural features but may differ in their biological activity and chemical reactivity.
Indazole Derivatives: Compounds such as 1-phenyl-1H-indazole and 3-phenyl-1H-indazole have similar indazole cores but lack the benzothiazole moiety, leading to different properties.
Unique Features: The combination of benzothiazole and indazole rings in this compound provides a unique scaffold that can exhibit a broader range of biological activities and chemical reactivities compared to its individual components
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-6-phenyl-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-18-11-14(13-6-2-1-3-7-13)10-17-15(18)12-21-23(17)20-22-16-8-4-5-9-19(16)25-20/h1-9,12,14H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVMARSIGFDTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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